5,5-dimethylpyrrolidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylpyrrolidine-2-carboxylic Acid is a chemical compound with the molecular formula C7H13NO2 . It is also known as (S)-5,5-Dimethylpyrrolidine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethylpyrrolidine-2-carboxylic Acid is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for this compound is1S/C7H13NO2.ClH/c1-7(2)4-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
. Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5-Dimethylpyrrolidine-2-carboxylic Acid include a molecular weight of 143.18 g/mol, a topological polar surface area of 49.3 Ų, and a complexity of 154 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is solid at room temperature .Scientific Research Applications
Photoreleasable Protecting Groups for Carboxylic Acids
5,5-dimethylpyrrolidine-2-carboxylic acid could potentially serve as a precursor or model in studies related to photoremovable protecting groups for carboxylic acids, leveraging similar mechanisms to those described for 2,5-dimethylphenacyl chromophores. These chromophores allow for the efficient release of carboxylic acids upon irradiation, a process that does not require the addition of photosensitizers, demonstrating a high yield of the carboxylic acid products (Klan, Zabadal, & Heger, 2000).
Hydrogen Bonding in Crystal Engineering
5,5-dimethylpyrrolidine-2-carboxylic acid might be involved in research focusing on hydrogen bonding and supramolecular assemblies in crystal engineering. Studies have highlighted the competition and coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs, revealing insights into the molecular basis for these interactions and their application in the design of polymorphs with unique properties (S. Long, P. Zhou, S. Parkin, & Tonglei Li, 2014).
Catalysis in Organic Synthesis
The acid has applications in catalysis, where pyridinium-based catalysts derived from similar structures have been employed for the synthesis of complex organic molecules. For instance, pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been utilized as an efficient catalyst for preparing hexahydroquinolines, demonstrating the potential of related compounds in facilitating multicomponent condensation reactions under mild conditions (A. R. Moosavi‐Zare & Hadis Afshar-Hezarkhani, 2020).
Supramolecular Networks and Organic Acid-Base Salts
Research into the formation of supramolecular networks and organic acid-base salts highlights the role of carboxylic acids in binding with heterocyclic bases, leading to the creation of complex structures. These studies offer insights into the noncovalent interactions that govern the assembly of these networks, potentially applicable to compounds like 5,5-dimethylpyrrolidine-2-carboxylic acid (Shouwen Jin, Li Liu, Da‐qi Wang, & Jianzhong Guo, 2011).
Antimicrobial Activity
The structural motif of 5,5-dimethylpyrrolidine-2-carboxylic acid could be explored in the synthesis of compounds with antimicrobial properties. For example, derivatives synthesized from related pyrrolidine compounds have shown efficacy against various microbial strains, indicating the potential of 5,5-dimethylpyrrolidine-2-carboxylic acid derivatives in antimicrobial research (Yahya Nural, Muge Gemili, N. Seferoğlu, et al., 2018).
Safety And Hazards
The safety information for 5,5-Dimethylpyrrolidine-2-carboxylic Acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
5,5-dimethylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMIRSVUSWJCFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethylpyrrolidine-2-carboxylic Acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.